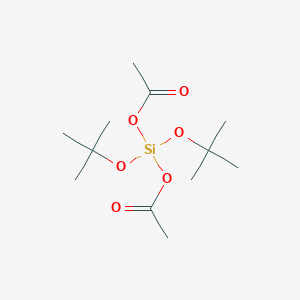
Di-tert-butoxydiacetoxysilane
Overview
Description
Di-tert-butoxydiacetoxysilane (DTBDAS) is an organosilicon compound composed of two tert-butoxy groups and two acetoxy groups. It is a colorless liquid with a low vapor pressure, and is widely used in the synthesis of organosilicon compounds. It is also used in the production of silicone rubber, and as a reagent in the synthesis of organosilicon compounds. It has been studied for its potential applications in various scientific fields, such as biochemistry, physiology, and material science.
Scientific Research Applications
Use in Radical-Based Reduction Processes : Polysilanes similar to Di-tert-butoxydiacetoxysilane have been used as radical-based reducing agents for organic halides, showing effectiveness comparable to other group 14 hydrides in reduction processes (Chatgilialoglu et al., 1997).
Formation of Molecular Complexes : The reaction of compounds related to this compound with GeCl2.dioxane leads to the formation of complex molecular structures, such as trans-1,2-dichloro-1,2,3,4-tetrakis[di-tert-butyl(methyl)silyl]-3Delta-1,2,3,4-disiladigermetene, representing the first cyclotetrametallene containing two different heavier group 14 elements in a four-membered ring (Lee et al., 2003).
Synthesis of tert-Butyl Substituted Disiloxanes : this compound is involved in the synthesis of tert-butyl substituted disiloxanes, with high efficiency and reliability demonstrated in the process (Zhao Hu, 2014).
Methylation of Carbon Centers : In pharmaceutical research, this compound-related compounds serve as oxidants and methyl sources in methylation of carbon centers adjacent to nitrogen or aryl rings. This process optimizes small-molecule properties in drug development (Vasilopoulos et al., 2021).
Measurement of Vapor Pressure in Metalorganic Vapor Phase Epitaxy (MOVPE) : The vapor pressure of compounds like this compound has been measured to aid in MOVPE processes, which are significant in semiconductor fabrication (Růžička et al., 2005).
Formation of Molecular Complexes with tert-Butanol : Studies on molecular complexes involving tert-butanol and similar compounds to this compound provide insights into the behavior of these substances in various environments (Evangelisti & Caminati, 2011).
Cycloaddition Reactions : Compounds related to this compound undergo addition and cycloaddition reactions, forming various complex molecules, which are significant in organic synthesis (Niesmann et al., 1996).
Reactions with Phenols : Research shows that tert-butoxy radicals generated in the decomposition of this compound react efficiently with phenols to yield phenoxy radicals, useful in various chemical syntheses (Das et al., 1981).
Safety and Hazards
Di-tert-butoxydiacetoxysilane reacts with water and causes burns . Inhalation may cause corrosive injuries to the upper respiratory tract and lungs . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapors, and to wear protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
It is commonly used as a raw material for acetoxy crosslinking rtv-1 sealants . Therefore, its primary targets could be the components involved in the formation of these sealants.
Pharmacokinetics
It’s known that the compound has a molecular weight of 2924 , and it’s a colorless to pale yellow liquid at room temperature . It has a boiling point of 102°C at 5mm and a flash point of 95°C . It’s soluble in water at a concentration of 852.1-840000mg/L at 20-25℃ .
Result of Action
The result of di-t-butoxydiacetoxysilane’s action is the formation of acetoxy crosslinking RTV-1 sealants . These sealants are used in a variety of applications, including construction, automotive, and electronics, due to their excellent adhesion, flexibility, and resistance to temperature and weathering.
Action Environment
The action of di-t-butoxydiacetoxysilane can be influenced by environmental factors. For instance, it reacts slowly with moisture/water , which could affect its stability and efficacy in humid environments. Additionally, it should be stored in a cool, dry, and sealed container, away from fire and heat sources .
properties
IUPAC Name |
[acetyloxy-bis[(2-methylpropan-2-yl)oxy]silyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6Si/c1-9(13)15-19(16-10(2)14,17-11(3,4)5)18-12(6,7)8/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPARTXXEFXPWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](OC(=O)C)(OC(C)(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065372 | |
| Record name | Acetic acid, dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to yellow liquid; [Strem Chemicals MSDS] | |
| Record name | Acetic acid, 1,1'-dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Di-tert-butoxydiacetoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13935 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13170-23-5 | |
| Record name | Acetic acid, 1,1′-dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13170-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butoxydiacetoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013170235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 1,1'-dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diacetoxydi-tert-butoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-TERT-BUTOXYDIACETOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36B6TC1DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Di-tert-butoxydiacetoxysilane a suitable precursor for silica thin film deposition?
A1: this compound possesses several characteristics that make it attractive for silica thin film deposition using the direct liquid injection - low pressure chemical vapor deposition (DLI-LPCVD) method []. Firstly, its structure, containing both alkoxy (butoxy) and acetoxy groups, allows for controlled hydrolysis and condensation reactions, crucial for forming high-quality silica films. Secondly, the DLI-LPCVD system allows for precise control over deposition parameters like temperature, pressure, and precursor flow rate, leading to uniform and reproducible film growth [].
Q2: How does the deposition temperature affect the silica thin film growth rate?
A2: The research demonstrates a clear correlation between deposition temperature and the growth rate of silica thin films using this compound []. Increasing the deposition temperature enhances the precursor's decomposition rate on the substrate, resulting in a faster film growth rate. The study reports a growth rate of 4.5 Å min−1 without oxygen and 10.2 Å min−1 with oxygen, highlighting the significant influence of temperature on film deposition kinetics [].
Q3: What analytical techniques were employed to characterize the deposited silica thin films?
A3: The researchers utilized a combination of techniques to comprehensively characterize the deposited silica thin films. These include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



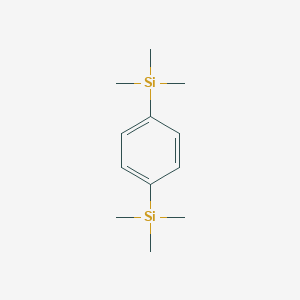
![2-[(2-Aminoethyl)thio]benzoic acid hydrochloride](/img/structure/B82407.png)
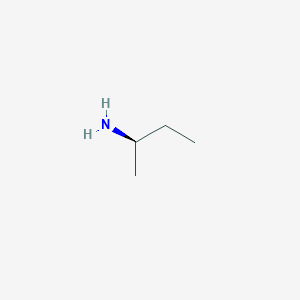


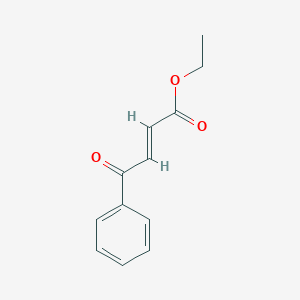
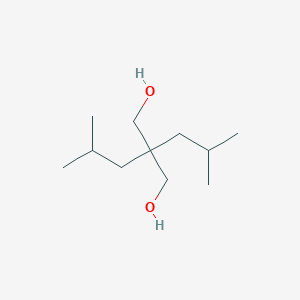
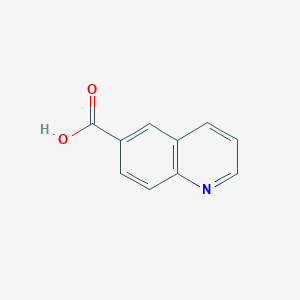
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)


